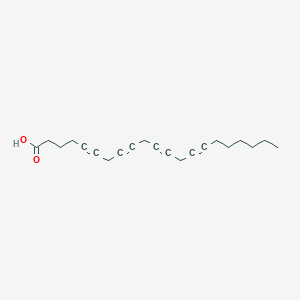

5,8,11,14-Heneicosatetraynoic acid

Descripción general

Descripción

5,8,11,14-Heneicosatetraynoic acid is a polyunsaturated fatty acid with the molecular formula C21H26O2 It is characterized by the presence of four triple bonds in its carbon chain, making it a unique compound in the realm of fatty acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14-Heneicosatetraynoic acid typically involves the use of acetylenic compounds as starting materials. One common method is the coupling of acetylenic fragments through a series of reactions, including alkylation, deprotection, and oxidation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5,8,11,14-Heneicosatetraynoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of saturated or partially saturated fatty acids.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing triple bonds.

Substitution: Catalysts such as palladium or nickel are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as epoxides, alcohols, and partially saturated fatty acids.

Aplicaciones Científicas De Investigación

5,8,11,14-Heneicosatetraynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of biological pathways.

Medicine: Research has shown that it may have anti-inflammatory properties and could be used in the development of new therapeutic agents.

Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 5,8,11,14-Heneicosatetraynoic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

5,8,11,14-Eicosatetraynoic acid: This compound is an analog of 5,8,11,14-Heneicosatetraynoic acid with a similar structure but one less carbon atom in the chain.

Arachidonic acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cellular signaling.

Linoleic acid: Another polyunsaturated fatty acid with two double bonds, commonly found in dietary sources.

Uniqueness

This compound is unique due to its four triple bonds, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in inflammation and its potential therapeutic applications make it a compound of significant interest in scientific research.

Actividad Biológica

5,8,11,14-Heneicosatetraynoic acid (Heneicosatetraynoic acid or ETYA) is a polyunsaturated fatty acid notable for its biological activity as an inhibitor of various enzymes involved in the metabolism of arachidonic acid. This compound has garnered attention in research due to its potential therapeutic applications in inflammatory conditions and other diseases mediated by eicosanoids.

- Chemical Formula : CHO

- CAS Number : 1191-85-1

- Molecular Weight : 316.42 g/mol

This compound functions primarily as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the conversion of arachidonic acid into various bioactive lipids that play significant roles in inflammation and other physiological processes.

Anti-inflammatory Effects

Research indicates that ETYA exhibits significant anti-inflammatory properties through its inhibition of eicosanoid synthesis. This effect has been observed in various cell types:

- Neutrophils : ETYA inhibits the production of leukotrienes, which are potent inflammatory mediators. This inhibition can lead to reduced neutrophil migration and activation in inflammatory sites .

- Platelets : ETYA has been shown to affect platelet aggregation and thromboxane production, suggesting a role in modulating hemostasis and thrombosis .

Case Studies

-

Inhibition of Leukotriene Synthesis :

A study demonstrated that ETYA effectively inhibited leukotriene synthesis in human neutrophils, leading to decreased inflammatory responses in vitro. This suggests potential therapeutic applications in conditions such as asthma and allergic reactions . -

Effects on Platelet Function :

Another investigation revealed that ETYA's inhibition of thromboxane production could be beneficial in preventing pathological clot formation, highlighting its potential use in cardiovascular diseases .

Table of Biological Activities

Propiedades

IUPAC Name |

henicosa-5,8,11,14-tetraynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-6,9,12,15,18-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJNSDDZSLEWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173745 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19960-58-8 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019960588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.